molecular formula C13H19NO3 B8258677 tert-Butyl (3-methoxy-4-methylphenyl)carbamate

tert-Butyl (3-methoxy-4-methylphenyl)carbamate

Cat. No.: B8258677
M. Wt: 237.29 g/mol
InChI Key: CYDKAVKGNZGNFI-UHFFFAOYSA-N
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Description

tert-Butyl (3-methoxy-4-methylphenyl)carbamate: is an organic compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a 3-methoxy-4-methylphenyl group. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-methoxy-4-methylphenyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-methoxy-4-methylphenylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (3-methoxy-4-methylphenyl)carbamate can undergo oxidation reactions, particularly at the methoxy and methyl groups on the phenyl ring.

    Reduction: The compound can be reduced to form the corresponding amine by removing the carbamate group.

    Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Butyl (3-methoxy-4-methylphenyl)carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, thereby inhibiting their activity. This interaction can modulate various biochemical pathways and physiological processes .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl-N-methylcarbamate
  • Methyl carbamate
  • Phenyl carbamate

Comparison: tert-Butyl (3-methoxy-4-methylphenyl)carbamate is unique due to the presence of the 3-methoxy-4-methylphenyl group, which imparts distinct chemical and biological properties. Compared to other carbamates, it offers enhanced stability and specific reactivity patterns that make it suitable for specialized applications in organic synthesis and drug development .

Properties

IUPAC Name

tert-butyl N-(3-methoxy-4-methylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-9-6-7-10(8-11(9)16-5)14-12(15)17-13(2,3)4/h6-8H,1-5H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDKAVKGNZGNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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